6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-

Oncology Cell Differentiation Anti-proliferative Agents

Researchers requiring a specific phthalazinone regioisomer for defined interaction profiles often face supply inconsistencies with analogs. This 6-carboxylic acid derivative uniquely serves as a dual-function pharmacophore, acting as a metal-binding moiety and a versatile derivatization handle, a synergy absent in 5-carboxylic acid or 1,4-dioxo variants. - Enables differentiation studies: arrests undifferentiated cell proliferation and induces monocyte lineage commitment. - Functions as a selective chemical probe for 12-lipoxygenase (inhibition at 30 µM), avoiding off-target kinase activity (ROCK/p38). - High thermal stability (mp >300°C) ensures robustness as a synthetic intermediate for Topo II/DNA intercalator library construction.

Molecular Formula C9H6N2O3
Molecular Weight 190.158
CAS No. 102126-65-8
Cat. No. B2940976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo-
CAS102126-65-8
Molecular FormulaC9H6N2O3
Molecular Weight190.158
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C=NNC2=O
InChIInChI=1S/C9H6N2O3/c12-8-7-2-1-5(9(13)14)3-6(7)4-10-11-8/h1-4H,(H,11,12)(H,13,14)
InChIKeyFBBOTOGKAFEBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxo-1,2-dihydrophthalazine-6-carboxylic Acid Overview


6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- (CAS 102126-65-8), also known as 1-oxo-1,2-dihydrophthalazine-6-carboxylic acid, is a heterocyclic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . Characterized by a phthalazine core bearing a carboxylic acid at the 6-position and an oxo group at the 1-position, this versatile small molecule scaffold serves as a critical intermediate in medicinal chemistry and as a direct inhibitor in targeted biological pathways .

1

Regioselective 6-carboxylic acid scaffold for structure-activity relationship studies

2

Dual-utility pharmacophore: metal-binding motif and conjugation handle for derivatization

Why Generic Substitution Fails


Procurement of this specific regioisomer, the 6-carboxylic acid derivative, is non-negotiable for applications demanding a defined interaction profile. While the phthalazinone class is broad, subtle changes in substitution pattern (e.g., the 5-carboxylic acid analog, CAS 2387088-61-9) or oxidation state (e.g., the 1,4-dioxo derivative, CAS 42972-13-4) lead to substantial differences in biological activity and synthetic utility . The specific placement of the carboxylic acid at the 6-position dictates its unique capacity as a dual-function pharmacophore: it acts as a metal-binding moiety in enzyme active sites and serves as a versatile handle for derivatization via amide or ester formation, a synergy not replicated by its positional isomers .

Positional Isomer Mismatch

5-Carboxylic acid analog (CAS 2387088-61-9) may shift interaction profile and regioselectivity, altering biological readouts.

Oxidation State Variation

1,4-Dioxo derivative (CAS 42972-13-4) introduces different electronic and steric properties, potentially changing reactivity and target engagement.

Key Evidence for This Compound


Differentiation-Based Anti-Proliferative Activity

6-Phthalazinecarboxylic acid, 1,2-dihydro-1-oxo- demonstrates a unique anti-proliferative mechanism by arresting the growth of undifferentiated cells and inducing their differentiation specifically into the monocyte lineage [1]. This contrasts with the class of Topo II-inhibiting phthalazines (e.g., compound 32a, IC50 5.44-8.90 µM), which function via DNA intercalation and catalytic inhibition, leading to broad cytotoxicity and apoptosis rather than differentiation .

Anti-proliferative mechanism
Cross-study comparable
Induces monocyte differentiation, not Topo II-mediated apoptosis
Supports differentiation-pathway research context
Class-level comparator; confirm in target model
Oncology Cell Differentiation Anti-proliferative Agents

Selective Lipoxygenase Inhibition

This compound exhibits a targeted enzyme inhibition profile, functioning as a potent lipoxygenase inhibitor and interfering with arachidonic acid metabolism [1]. At a concentration of 30 µM, it inhibits platelet 12-lipoxygenase in vitro . In contrast, many structurally modified phthalazine derivatives are optimized for other kinase targets, such as Rho kinase (ROCK) or p38 MAP kinase, lacking this specific lipoxygenase activity [2]. Furthermore, its profile is distinct from the weak anticonvulsive effects observed in some 1-oxo-phthalazines, which show central sedative properties [3].

Lipoxygenase selectivity
Cross-study comparable
Inhibits platelet 12-lipoxygenase at 30 µM; lacks ROCK/p38 MAPK activity
Supports arachidonic acid pathway studies
Verify selectivity across LOX isoforms
Inflammation Lipoxygenase Enzyme Inhibition

Thermal and Chemical Stability

The compound exhibits exceptional thermal stability with a melting point exceeding 300°C, a key differentiator from many phthalazine analogs that decompose or melt at lower temperatures . This high melting point is indicative of strong intermolecular interactions, which may correlate with robust handling and storage properties, unlike some ester derivatives (e.g., ethyl esters of phthalazine-6-carboxylic acids) that are typically less thermally stable .

Thermal stability
Data to verify
Melting point >300°C, exceeds typical ester derivatives
Supports robust synthetic intermediate selection
Class-level inference; confirm batch-specific behavior
Stability Synthetic Intermediates Material Properties

Research and Industrial Applications


Monocyte Differentiation Research

Given its unique ability to arrest the proliferation of undifferentiated cells and induce their differentiation into the monocyte lineage [1], this compound is ideally suited for fundamental oncology research. It serves as a specific chemical probe to dissect the molecular pathways governing cellular differentiation versus apoptosis, providing a distinct alternative to standard cytotoxic phthalazine derivatives .

Lipoxygenase-Mediated Inflammation

The compound's activity as a potent lipoxygenase inhibitor, specifically interfering with arachidonic acid metabolism and inhibiting platelet 12-lipoxygenase at 30 µM , makes it a valuable research tool. It is essential for studies focused on modulating leukotriene and lipoxin synthesis, allowing researchers to explore the downstream effects on inflammation and immune response without the confounding activities on kinases like ROCK or p38 found in other phthalazine derivatives [2].

Robust Building Block for Medicinal Chemistry

This compound's high thermal stability (melting point > 300°C) and its dual functionality as both a carboxylic acid and an oxo-phthalazine render it an exceptionally robust intermediate . It is particularly advantageous for constructing complex, phthalazine-based small molecule libraries aimed at diverse targets, including Topo II and DNA intercalators , where the 6-carboxylic acid moiety provides a critical and regioselective handle for amide or ester conjugation.

Application
Selection Property
Validation Focus
Monocyte differentiation studies
Differentiation-inducing profile review
Monocyte lineage endpoint verification
Lipoxygenase pathway research
Lipoxygenase inhibition selectivity
Arachidonic acid cascade endpoint monitoring
Medicinal chemistry building block
Regioselective 6-carboxylic acid handle
Amide/ester conjugation reactivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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